4-Ethoxy-2-phenylquinoline (CAS 22680-63-3) is a highly functionalized quinoline derivative characterized by an ethoxy group at the C4 position and a phenyl ring at C2. In industrial and pharmaceutical research, this specific substitution pattern is valued because the C4-alkoxy group modulates the electronic properties and solubility of the quinoline core, distinguishing it quantitatively from the unsubstituted 2-phenylquinoline baseline [1]. It serves as a critical intermediate in the synthesis of bioactive alkaloids, antiplatelet agents, and advanced organic materials. Procurement of this specific etherified building block bypasses the need for in-house nucleophilic substitution of 4-chloro or 4-hydroxy precursors, streamlining structure-activity relationship (SAR) workflows and complex multi-component cycloaddition methodologies [2].
Substituting 4-ethoxy-2-phenylquinoline with its closest commercially available analogs, such as 4-chloro-2-phenylquinoline or 4-hydroxy-2-phenylquinoline, fundamentally alters downstream reactivity and product distribution. For instance, 4-chloro-2-phenylquinoline exhibits unusual resistance to standard amination under certain conditions, preferentially undergoing nucleophilic substitution to form the ethoxy ether when exposed to ethanol and base [1]. Conversely, attempting to generate the ethoxy derivative in situ during complex cyclizations (such as the anti-Michael hydroamination of alkynones) can result in competing pathways, where the ethoxy quinoline forms as a major byproduct (up to 33% yield) rather than the desired indole [2]. Therefore, utilizing the pre-synthesized 4-ethoxy compound is essential to maintain chemoselectivity and avoid yield-limiting side reactions in sensitive synthetic routes.
When subjected to amination conditions, 4-chloro-2-phenylquinoline demonstrates a distinct reactivity profile compared to standard 4-chloroquinolines. Instead of undergoing standard amination with aniline hydrochlorides in ethanol, the addition of sodium hydroxide shifts the reaction pathway entirely toward nucleophilic substitution, yielding 4-ethoxy-2-phenylquinoline [1]. This highlights the difficulty of controlling C4-substitution in situ and justifies procuring the ethoxy-derivative directly to avoid mixed ether/amine product profiles.
| Evidence Dimension | Reaction pathway selectivity |
| Target Compound Data | Exclusive formation of 4-ethoxy-2-phenylquinoline |
| Comparator Or Baseline | 4-Chloro-2-phenylquinoline (expected to undergo amination) |
| Quantified Difference | Complete shift from amination to etherification in NaOH/EtOH |
| Conditions | Refluxing with NaOH in ethanol |
Procuring the pre-formed ethoxy compound eliminates the risk of chemoselectivity failures during downstream derivatization of the C4 position.
In the synthesis of 2-acylindoles via anti-Michael hydroamination of β-(2-aminophenyl)-α,β-ynones, the choice of solvent and catalyst drastically affects the formation of 4-ethoxy-2-phenylquinoline. When ethanol is used with a NaAuCl4 catalyst at 80 °C, nucleophilic addition of the solvent occurs, yielding 4-ethoxy-2-phenylquinoline in 26% yield instead of the desired acylindole [1]. Similarly, suboptimal Brønsted acid catalysis (e.g., 10 mol% p-TsOH) yields the ethoxy byproduct at 33% [1].
| Evidence Dimension | Byproduct formation yield |
| Target Compound Data | 26% to 33% yield as an unintended byproduct |
| Comparator Or Baseline | 2-Acylindole (intended product, 0% in EtOH/NaAuCl4) |
| Quantified Difference | 26-33% yield deviation due to solvent nucleophilicity |
| Conditions | NaAuCl4 in EtOH at 80 °C, or 10 mol% p-TsOH |
Understanding this formation pathway is critical for process chemists to either avoid ethanol in hydroaminations or intentionally procure the isolated ethoxy quinoline for dedicated studies rather than relying on inefficient in situ generation.
4-Ethoxy-2-phenylquinoline can be efficiently synthesized via the Povarov reaction, a formal [4+2] imino Diels-Alder cycloaddition. The reaction of benzylideneaniline with ethyl ethynyl ether catalyzed by BF3·Et2O in ethyl acetate yields 4-ethoxy-2-phenylquinoline at 51.5% within 1.5 hours [1]. This provides a quantitative baseline for its manufacturability compared to multi-step classical Skraup or Doebner-Miller quinoline syntheses.
| Evidence Dimension | Cycloaddition yield |
| Target Compound Data | 51.5% yield in 1.5 hours |
| Comparator Or Baseline | Classical multi-step quinoline synthesis (baseline) |
| Quantified Difference | Single-step atom-economic formation vs multi-step condensation |
| Conditions | BF3·Et2O catalyst, EtOAc solvent, exothermic reaction |
Confirms the commercial viability and synthetic accessibility of the compound via advanced multi-component reactions, ensuring stable procurement supply.
The 4-alkoxy-2-phenylquinoline scaffold is a proven pharmacophore for cardiovascular applications. In structure-activity relationship (SAR) studies, derivatives within this class have demonstrated potent antiplatelet activity. Optimized 4-alkoxy-2-phenylquinolines achieve IC50 values as low as 0.08 μM against platelet aggregation, making them approximately 3-fold more active than the standard comparator, indomethacin [1].
| Evidence Dimension | Antiplatelet IC50 |
| Target Compound Data | ~0.08 μM (optimized class derivatives) |
| Comparator Or Baseline | Indomethacin (IC50 baseline) |
| Quantified Difference | 3-fold higher potency than indomethacin |
| Conditions | In vitro platelet aggregation assays |
Validates the procurement of 4-ethoxy-2-phenylquinoline as a high-value core scaffold for developing next-generation antiplatelet and antithrombotic therapeutics.
As a core scaffold for synthesizing potent antiplatelet agents, leveraging its C4-alkoxy group which is critical for enhanced inhibitory activity against platelet aggregation compared to unsubstituted baselines [1].
Used as a quantitative analytical standard to monitor solvent-induced side reactions and optimize catalyst/solvent systems in the synthesis of 2-acylindoles from alkynones [2].
Procured as a stable, pre-functionalized intermediate for the synthesis of complex quinoline alkaloids, bypassing the chemoselectivity issues associated with the etherification of 4-chloro or 4-hydroxy quinolines [3].